Cas no 77-15-6 (Ethyl 1-methyl-4-phenylazepane-4-carboxylate)

Ethyl 1-methyl-4-phenylazepane-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 1-methyl-4-phenylazepane-4-carboxylate
- 1H-Azepine-4-carboxylicacid, hexahydro-1-methyl-4-phenyl-, ethyl ester
- (+-)-1-methyl-4-phenyl-hexahydro-azepine-4-carboxylic acid ethyl ester
- 1-Methyl-4-phenyl-hexahydro-azepin-4-carbonsaeure-aethylester
- Aethoheptazin
- ETHOHEPTAZINE
- Ethoheptazine [BAN]
- Ethoheptazinum [INN-Latin]
- Ethyl heptazine
- Etoheptazina [INN-Spanish]
- Zactane
- Ethoheptazinum
- ETHOHEPTAZINE [INN]
- Q5404408
- 1H-Azepine-4-carboxylic acid, hexahydro-1-methyl-4-phenyl-, ethyl ester
- DB08988
- UNII-3A4G3A848U
- Aethoheptazin;Ethyl heptazine;Wy 401
- 1-Methyl-4-carbethoxy-4-phenylhexamethyleneimine
- DTXSID7023017
- 4-ETHOXYCARBONYL-1-METHYL-4-PHENYL-HEXAHYDRO-1H-AZEPINE
- 1-Methyl-4-carbethoxy-4-phenylhexamethylenimine
- 3A4G3A848U
- Ethyl 1-methyl-4-phenyl-4-azepanecarboxylate #
- ETHOHEPTAZINE [MI]
- ETHOHEPTAZINE [VANDF]
- 77-15-6
- ETHOHEPTAZINE [HSDB]
- CHEBI:135074
- Azepine-4-carboxylic acid, hexahydro-1-methyl-4-phenyl-, ethyl ester
- WGJHHMKQBWSQIY-UHFFFAOYSA-N
- CHEMBL170797
- EINECS 201-007-3
- Ethoheptazine [INN:BAN]
- Hexahydro-1-methyl-4-phenyl-4-azepinecarboxylic acid ethyl ester
- Etoheptazina
- WY 401
- AKOS016010413
- EN300-18562833
- BRN 0088192
- NCGC00183870-01
- 4-Carbethoxy-1-methyl-4-phenylhexamethylenimine
- Ethyl hexahydro-1-methyl-4-phenyl-1H-azepine-4-carboxylate
- 4-22-00-01044 (Beilstein Handbook Reference)
- ETHOHEPTAZINE [WHO-DD]
- Ethyl hexahydro-1-methyl-4-phenyl-azepine-4-carboxylate
- SCHEMBL24581
- 4-Carbethoxy-1-methyl-4-phenylazacycloheptane
- HSDB 3326
-
- インチ: InChI=1S/C16H23NO2/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16/h4-6,8-9H,3,7,10-13H2,1-2H3
- InChIKey: WGJHHMKQBWSQIY-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1(CCCN(C)CC1)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 261.17300
- どういたいしつりょう: 261.172879
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 299
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 29.5
じっけんとくせい
- 密度みつど: d426 1.038
- ゆうかいてん: 25°C
- ふってん: bp1 133-134°; bp0.5 127-129°; bp0.3 128-130°
- フラッシュポイント: 114.4 ℃
- 屈折率: nD26 1.5210; nD28 1.5220
- PSA: 29.54000
- LogP: 2.54110
Ethyl 1-methyl-4-phenylazepane-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18562833-0.05g |
ethyl 1-methyl-4-phenylazepane-4-carboxylate |
77-15-6 | 0.05g |
$2755.0 | 2023-09-18 |
Ethyl 1-methyl-4-phenylazepane-4-carboxylate 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
Ethyl 1-methyl-4-phenylazepane-4-carboxylateに関する追加情報
Ethyl 1-methyl-4-phenylazepane-4-carboxylate (CAS No. 77-15-6): An Overview of Its Chemical Properties and Applications
Ethyl 1-methyl-4-phenylazepane-4-carboxylate (CAS No. 77-15-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of Ethyl 1-methyl-4-phenylazepane-4-carboxylate.
Chemical Structure and Properties: The molecular formula of Ethyl 1-methyl-4-phenylazepane-4-carboxylate is C16H21N2O2, with a molecular weight of approximately 275.35 g/mol. The compound features a seven-membered azepane ring, a phenyl group, and an ester functional group. These structural elements contribute to its unique chemical properties, including solubility, stability, and reactivity. The presence of the azepane ring and the phenyl group imparts rigidity to the molecule, which can influence its biological activity.
Synthesis Methods: The synthesis of Ethyl 1-methyl-4-phenylazepane-4-carboxylate can be achieved through various routes, each with its own advantages and challenges. One common method involves the condensation of 4-aminoacetophenone with ethyl acrylate in the presence of a suitable catalyst, followed by N-methylation to form the desired product. Another approach involves the ring-closure of a linear precursor through a nucleophilic substitution reaction. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods, such as the use of microwave-assisted synthesis and catalysts that minimize by-product formation.
Biological Activity: Ethyl 1-methyl-4-phenylazepane-4-carboxylate has been studied for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. Research has shown that compounds with similar structures exhibit potent binding affinity to various receptors, including serotonin (5-HT) receptors and dopamine receptors. These interactions can modulate neurotransmitter levels and signaling pathways, making them attractive candidates for the treatment of conditions such as depression, anxiety, and neurodegenerative diseases.
Clinical Applications: While Ethyl 1-methyl-4-phenylazepane-4-carboxylate itself may not be directly used as a drug, its structural analogs have shown promise in preclinical studies. For instance, derivatives of this compound have been evaluated for their efficacy in animal models of depression and anxiety disorders. These studies have demonstrated significant improvements in behavioral outcomes, suggesting that further research is warranted to explore their therapeutic potential.
Current Research Trends: The ongoing research on Ethyl 1-methyl-4-phenylazepane-4-carboxylate and related compounds is focused on optimizing their pharmacological properties and reducing potential side effects. One area of interest is the development of prodrugs that can enhance bioavailability and target specific tissues or organs. Additionally, computational methods such as molecular docking and virtual screening are being employed to identify novel scaffolds with improved potency and selectivity.
Safety Considerations: As with any chemical compound used in pharmaceutical research, safety is a paramount concern. Studies on the toxicity and pharmacokinetics of Ethyl 1-methyl-4-phenylazepane-4-carboxylate are essential to ensure its safe use in preclinical and clinical settings. Current data suggest that this compound exhibits low toxicity at therapeutic concentrations, but further investigations are needed to fully understand its safety profile.
Conclusion: In summary, Ethyl 1-methyl-4-phenylazepane-4-carboxylate (CAS No. 77-15-6) is a promising compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for the development of novel therapeutic agents targeting CNS disorders. Ongoing research efforts aim to optimize its properties and explore its full potential in clinical settings.
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